![molecular formula C16H15Cl3N2O B4541346 N-[1-(4-chlorophenyl)propyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4541346.png)
N-[1-(4-chlorophenyl)propyl]-N'-(2,3-dichlorophenyl)urea
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives often involves chlorination reactions and the combination of different phenyl groups. For instance, Sathe et al. (2007) described an efficient protocol for N-chlorination of various compounds using N,N'-dichlorobis(2,4,6-trichlorophenyl)urea as a chlorinating agent, highlighting a method that could potentially be adapted for the synthesis of "N-[1-(4-chlorophenyl)propyl]-N'-(2,3-dichlorophenyl)urea" (Sathe, Karade, & Kaushik, 2007). Similarly, Xue Si-jia (2009) synthesized N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds, demonstrating a method for combining chlorophenyl groups with urea (Xue, 2009).
Molecular Structure Analysis
The molecular structure and stability of chlorophenyl compounds have been extensively studied using computational methods. Mary et al. (2014) conducted a conformational behavior and structural stability investigation of a chlorophenyl compound, providing insights into the molecular conformation, vibrational wavenumbers, and charge transfer within such molecules (Mary, Raju, Panicker, Al‐Saadi, & Thiemann, 2014).
Chemical Reactions and Properties
The reactivity and functional group transformations of urea derivatives, including chlorophenyl ureas, are significant for their applications. Zhu Hui (2007) explored a new technology for synthesizing N,N'-bis(4-chlorophenyl)urea, demonstrating the compound's synthesis through hydrolysis, which might share similarities with the target compound's chemical reactions (Zhu, 2007).
Physical Properties Analysis
The study of physical properties, such as crystal growth and optical material characteristics, is crucial. Crasta et al. (2005) investigated the crystal structure, molecular arrangement, and non-linear optical properties of a related chlorophenyl compound, which can provide insights into the physical properties analysis of the target compound (Crasta, Ravindrachary, Lakshmi, Pramod, Shridar, & Prasad, 2005).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interactions with other molecules, is fundamental for applying these compounds in various fields. Najiya et al. (2014) examined the molecular structure, vibrational wavenumbers, and chemical stability of a chlorophenyl compound, providing a foundation for understanding the chemical properties of "this compound" (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(2,3-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O/c1-2-13(10-6-8-11(17)9-7-10)20-16(22)21-14-5-3-4-12(18)15(14)19/h3-9,13H,2H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWCXGQDSPQWMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4541263.png)
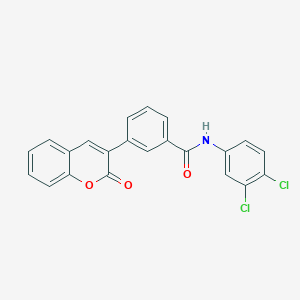
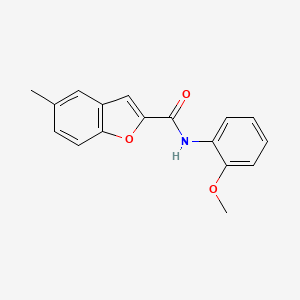
![4-[ethyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4541293.png)
![6-(4-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4541297.png)
![5-({4-[(benzylamino)sulfonyl]phenyl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4541306.png)
![4-bromo-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4541307.png)
![4-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4541324.png)
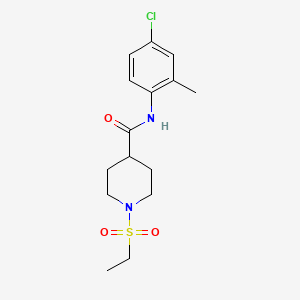
![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4541333.png)
![2-[2-(2-fluorophenyl)-1H-benzimidazol-1-yl]-N-isopropylacetamide](/img/structure/B4541336.png)
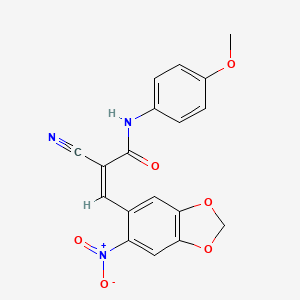
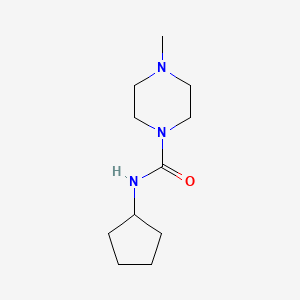
![methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4541355.png)